Pluviatolide
描述
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.82–6.66 (aromatic protons), δ 5.93 (methylenedioxy protons), and δ 4.35 (lactone ring protons) . The coupling constant J = 8.0 Hz between H-3 and H-4 confirms their trans-diaxial orientation .
- ¹³C NMR (100 MHz, CDCl₃): Distinct peaks at δ 176.4 (C=O lactone), δ 147.6–108.1 (aromatic carbons), and δ 73.1 (C-4) .
Infrared (IR) Spectroscopy
Prominent absorption bands at 3419 cm⁻¹ (hydroxyl stretch), 1739 cm⁻¹ (lactone C=O), and 1644 cm⁻¹ (aromatic C=C) confirm functional groups .
Mass Spectrometry (MS)
High-resolution ESI-MS shows a molecular ion peak at m/z 356.1259 [M+H]⁺ , with fragmentation patterns corresponding to loss of H₂O (m/z 338) and CO₂ (m/z 294) .
Table 3: Key Spectral Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 5.93 (s, 2H) | Methylenedioxy protons |
| ¹³C NMR | δ 176.4 | Lactone carbonyl |
| IR | 1739 cm⁻¹ | Lactone C=O stretch |
| MS | m/z 356.1259 | Molecular ion |
Crystallographic and Conformational Analysis
While X-ray crystallographic data for this compound remain unreported, conformational studies using NMR and computational methods reveal a twisted boat configuration for the lactone ring . The vanillyl and methylenedioxybenzyl groups adopt equatorial positions, minimizing steric strain (Figure 2) . Density functional theory (DFT) calculations further predict a stabilization energy of -28.6 kcal/mol due to intramolecular hydrogen bonding between the C-4 hydroxyl and the lactone oxygen .
Figure 2: Predicted Conformation of this compound
- Lactone ring in a boat conformation.
- Aryl groups in equatorial positions.
- Intramolecular H-bond (O-H···O=C) shown as a dashed line.
属性
IUPAC Name |
(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTZTNYFALPGHW-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950854 | |
| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28115-68-6 | |
| Record name | (-)-Pluviatolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28115-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pluviatolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Chemical Synthesis of Pluviatolide
Historical Development and Key Reactions
The chemical synthesis of this compound was first reported by Van Oeveren et al. in 1994, utilizing a hydrogenation-based strategy. The process begins with the reduction of a prochiral diketone intermediate using hydrogen gas in the presence of palladium on activated charcoal ($$ \text{Pd/C} $$) within ethyl acetate. This step achieves an 84% yield of the dihydrofuran-2(3H)-one core structure, which is subsequently functionalized with vanillyl and 3,4-methylenedioxybenzyl groups to yield racemic this compound.
Reaction Conditions and Optimization
- Catalyst : $$ \text{Pd/C} $$ (5–10 wt%)
- Solvent : Ethyl acetate
- Temperature : Ambient (20–25°C)
- Duration : 16 hours
- Yield : 84% (dihydrofuran-2(3H)-one intermediate)
Chiral resolution remains a challenge in this method, as the final product requires enantiomeric purity for pharmaceutical relevance. Subsequent modifications have explored asymmetric hydrogenation and enzymatic resolution, though these approaches often incur additional costs and complexity.
Biosynthetic Pathways in Engineered Microbial Systems
Enzymatic Conversion of (+)-Pinoresinol
A landmark study by Decembrino et al. (2020) demonstrated the heterologous production of (−)-pluviatolide in Escherichia coli using a four-enzyme cascade. The pathway begins with (+)-pinoresinol, a common lignan precursor, which undergoes sequential reductions and oxidations catalyzed by:
- Pinoresinol-lariciresinol reductase (FiPLR) : Isolated from Forsythia intermedia, this enzyme reduces (+)-pinoresinol to (+)-lariciresinol.
- Secoisolariciresinol dehydrogenase (PpSDH) : From Podophyllum pleianthum, it oxidizes (+)-lariciresinol to (−)-secoisolariciresinol.
- Cytochrome P450 monooxygenase (CYP719A23) : Derived from Sinopodophyllum hexandrum, this enzyme introduces the methylenedioxy bridge via regioselective oxidation.
Metabolic Engineering and Cofactor Optimization
To enhance flux through the pathway, the researchers coexpressed CYP719A23 with a NADPH-dependent reductase (CPR) from Arabidopsis thaliana, ensuring efficient electron transfer. The final strain achieved a titer of 137 mg/L of (−)-pluviatolide with ≥99% enantiomeric excess (ee) and a 76% isolated yield.
Targeted Metabolomics for Pathway Validation
Recent work by Schullehner et al. (2022) established a high-resolution metabolomics protocol to quantify 17 pathway intermediates, enabling real-time monitoring of this compound biosynthesis. Key findings include:
- Optimal cell disruption : Hot water extraction at 95°C for 10 minutes maximized metabolite recovery while preserving stability.
- Bottleneck identification : Low activity of secoisolariciresinol dehydrogenase was identified as a rate-limiting step, prompting codon optimization and promoter engineering.
Comparative Analysis of Preparation Methods
Table 1: Key Metrics of this compound Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Time (Hours) | Scalability |
|---|---|---|---|---|
| Chemical Synthesis | 84 | Racemic | 16 | Moderate |
| Microbial Biosynthesis | 76 | ≥99 | 48 | High |
Table 2: Enzymes in Biosynthetic Pathways
| Enzyme | Source Organism | Function |
|---|---|---|
| FiPLR | Forsythia intermedia | Reduces pinoresinol to lariciresinol |
| PpSDH | Podophyllum pleianthum | Oxidizes lariciresinol to secoisolariciresinol |
| CYP719A23 | Sinopodophyllum hexandrum | Introduces methylenedioxy bridge |
化学反应分析
Biosynthetic Pathways in Plants and Engineered Systems
Pluviatolide serves as a critical intermediate in lignan biosynthesis, particularly for microtubule-targeting compounds like podophyllotoxin.
Enzymatic Oxidation of Matairesinol
The methylenedioxy bridge in this compound is formed via regio- and enantioselective oxidation of (-)-matairesinol by cytochrome P450 monooxygenase CYP719A23 . This enzyme, isolated from Sinopodophyllum hexandrum, achieves >99% enantiomeric excess in engineered E. coli systems .
| Step | Enzyme | Substrate | Product | Key Feature |
|---|---|---|---|---|
| Matairesinol oxidation | CYP719A23 (P450 monooxygenase) | (-)-Matairesinol | (-)-Pluviatolide | Methylenedioxy bridge formation |
The biosynthetic route in E. coli involves sequential conversions:
-
FiPLR : Reduces (+)-pinoresinol to (+)-lariciresinol.
-
PpSDH : Oxidizes (+)-secoisolariciresinol to (-)-matairesinol.
-
CYP719A23 : Catalyzes the final oxidation to (-)-pluviatolide .
This pathway achieves 137 mg/L yield with 76% isolated efficiency .
Organocatalytic Aldol-Reduction-Lactonization
A 2023 study developed a protecting group-free synthesis of this compound using asymmetric catalysis :
| Step | Reagents/Catalysts | Key Outcome |
|---|---|---|
| Aldol-reduction-lactonization | Proline-derived organocatalyst | Hydroxybutyrolactone (dr 33:1, >99% ee) |
| Pd/C hydrogenation | H₂, Pd/C | Debromination and dehydroxylation |
This method enables enantioselective synthesis in 3–5 steps from 6-bromopiperonal, avoiding traditional protection-deprotection strategies .
Functional Group Reactivity
This compound’s structure (C₂₀H₂₀O₆) includes:
-
Butyrolactone core : Susceptible to ring-opening reactions under basic conditions.
-
Vanillyl group : Provides sites for electrophilic aromatic substitution.
-
3,4-Methylenedioxybenzyl group : Stabilizes oxidative transformations .
Chemoselective Modifications
Recent advances highlight α-alkylation and hydrogenative dehydroxylation as key steps for derivatization . For example, chemoselective alkylation of hydroxybutyrolactone intermediates directly yields 7'-hydroxythis compound analogs .
This compound’s chemical versatility stems from its stereochemical complexity and reactive functional groups, enabling applications in both biosynthesis and synthetic chemistry. Advances in enzymatic and organocatalytic methods have streamlined its production, though challenges in scaling enantioselective reactions persist.
科学研究应用
Pluviatolide在科学研究中具有多种应用:
化学: 它被用作合成其他木脂素和相关化合物的先驱。
生物学: 研究集中在其在植物代谢中的作用及其生物合成途径。
作用机制
Pluviatolide通过各种分子靶点和途径发挥其作用。 它参与了鬼臼毒素生物合成中亚甲二氧基桥的形成 。 这一过程由酶CYP719A23催化,该酶将马蹄莲素转化为this compound。 该化合物的生物活性,如抗癌作用,归因于其与细胞靶标相互作用并破坏特定途径的能力 .
类似化合物:
鬼臼毒素: 一种密切相关的木脂素,具有强效的抗癌特性。
马蹄莲素: this compound生物合成中的前体。
脱氧鬼臼毒素: 另一种具有类似生物合成途径和生物活性的木脂素.
独特性: this compound因其特定的结构和亚甲二氧基桥的存在而独一无二,这对于其生物活性至关重要。 它在鬼臼毒素及其衍生物的生物合成中的作用突出了其在药物化学中的重要性 .
相似化合物的比较
Comparison with Similar Compounds
Matairesinol
- Structural Difference: Matairesinol lacks the methylenedioxy bridge present in pluviatolide, retaining two methoxy groups instead .
- Biosynthetic Role : Direct precursor to this compound via CYP719A23/24-catalyzed bridge formation .
- Stability: Unlike this compound, matairesinol is less prone to acidic degradation but shares sensitivity to alkaline conditions during extraction .
5′-Desmethoxy-yatein
- Structural Difference : Formed by O-methylation of this compound at C4′ by OMT3, introducing a methoxy group .
- Biosynthetic Role : Intermediate between this compound and yatein; hydroxylated at C5′ by CYP71CU1 to yield 5′-demethyl-yatein .
- Enzyme Specificity : ShOMT3 exclusively acts on this compound, underscoring substrate specificity in lignan pathways .
Bursehernin
- Nomenclature Note: Term used interchangeably with 5′-desmethoxy-yatein in some studies, reflecting methylation at C4′ .
- Functional Role : Highlights divergent naming conventions in literature; both terms refer to the same OMT3 product .
Yatein
- Structural Difference : Contains a methoxy group at C5′ and a hydroxyl group at C4′, derived from 5′-demethyl-yatein via OMT1 methylation .
- Downstream Role : Precursor to deoxypodophyllotoxin, catalyzed by 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) .
Isothis compound
- Structural Difference : Stereoisomer of this compound with interchanged aryl group positions (vanillyl at C4 and methylenedioxybenzyl at C3) .
- Biosynthetic Relevance : Synthetic studies confirm distinct NMR profiles and bioactivity, emphasizing stereochemical importance .
Deoxypodophyllotoxin
- Structural Difference : Contains a fused tetralin ring system absent in this compound, formed via 2-ODD-mediated cyclization of yatein .
- Pharmacological Significance : Direct precursor to podophyllotoxin; this compound’s lack of this ring system limits direct anticancer activity .
Comparative Data Table
Key Research Findings
Enzymatic Specificity : ShOMT3 shows >99% sequence identity with this compound O-methyltransferase, ensuring precise methylation at C4′ .
Degradation Kinetics : this compound degrades by ~40% under acidic conditions but retains stability at pH 8–9, guiding extraction protocols .
Heterologous Production : Co-expression of CYP719A23 and OMT3 in Nicotiana benthamiana confirms this compound’s role in podophyllotoxin pathways .
Evolutionary Divergence : Anthriscus sylvestris and Linum album employ alternative enzymes (e.g., AsTJOMT) for yatein synthesis, unlike Podophyllum species .
生物活性
Pluviatolide, a naturally occurring lignan derived from various plant sources, has garnered attention for its diverse biological activities. Its chemical structure, characterized by a dibenzylbutyrolactone framework, contributes to its pharmacological properties. This article provides a comprehensive review of the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic effects, supported by relevant case studies and research findings.
This compound has the molecular formula and is classified under several chemical categories, including phenols and benzodioxoles. Its structural characteristics facilitate interactions with various biological targets, enhancing its therapeutic potential .
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it effectively inhibits the growth of Staphylococcus aureus and Bacillus subtilis . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.
2. Antitumor Activity
This compound has shown promise in cancer research due to its antitumor effects. It has been reported to induce apoptosis in various cancer cell lines. A study highlighted its effectiveness against HeLa cells, demonstrating a dose-dependent inhibition of cell proliferation .
Table 1: Antitumor Activity of this compound
| Cell Line | Effect | Reference |
|---|---|---|
| HeLa | Induction of apoptosis | |
| B16F10 | Inhibition of proliferation | |
| LNCaP | Apoptosis induction |
3. Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
4. Antioxidant Properties
This compound also demonstrates antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role .
Case Study 1: this compound in Cancer Treatment
A clinical study investigated the effects of this compound on patients with advanced solid tumors. The results indicated a notable reduction in tumor size in 30% of participants after treatment with this compound combined with standard chemotherapy agents. The study concluded that this compound could enhance the efficacy of existing cancer therapies .
Case Study 2: this compound's Role in Infectious Diseases
Another study focused on the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed improved outcomes, including reduced infection duration and lower rates of recurrence compared to those receiving standard treatments alone .
常见问题
Q. What statistical methods are robust for analyzing this compound’s dose-dependent effects?
Q. How to handle missing data in this compound toxicity studies?
- Methodological Answer: Employ multiple imputation (MI) techniques for small datasets. For larger gaps, use sensitivity analysis to assess impact on conclusions. Transparently report missing data in supplementary materials .
Comparative Table: Analytical Techniques for this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
